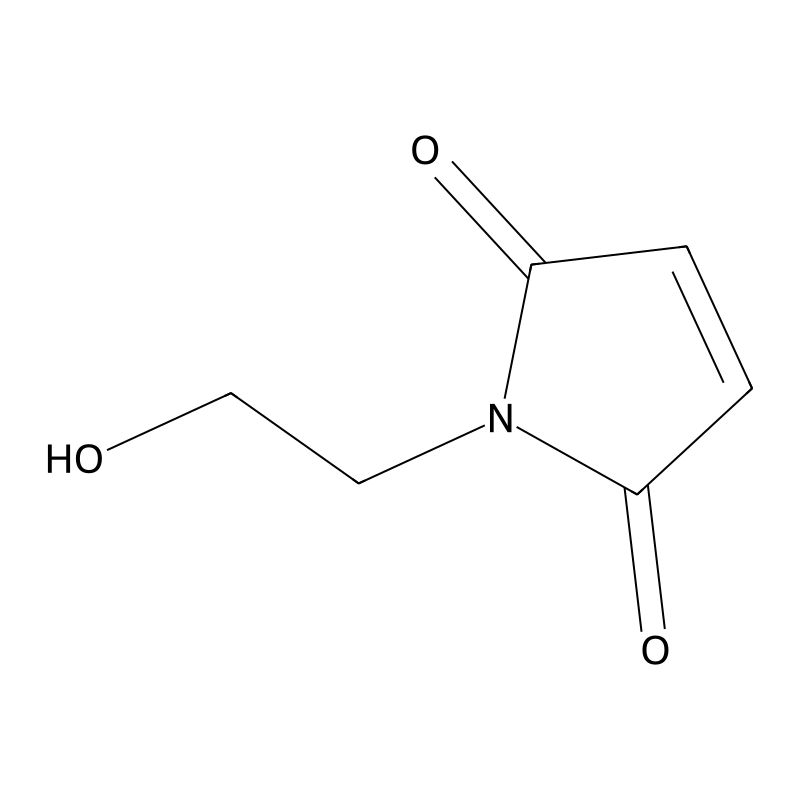

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide, is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol. This compound features a five-membered pyrrole ring that exhibits aromatic character due to the delocalization of electrons among its nitrogen and carbon atoms. The presence of two carbonyl groups at positions 2 and 5 enhances its electron-withdrawing properties, while the hydroxyethyl group attached at the C2 position contributes polar characteristics to the molecule .

Bioconjugation Agent

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide (N-HEMal), is a valuable tool in bioconjugation chemistry due to its unique properties. It possesses a maleimide group, known for its efficient and selective reaction with thiol (-SH) groups present in cysteine residues of proteins and other biomolecules. This specific reaction allows for the controlled attachment of N-HEMal to target molecules, enabling various applications in biological research [].

Protein Labeling and Modification

N-HEMal's ability to covalently bind to thiol groups makes it particularly useful in protein labeling and modification experiments. By attaching N-HEMal to specific proteins, researchers can:

- Track and monitor protein localization and movement within cells by incorporating fluorescent probes or other detectable tags onto the N-HEMal moiety [].

- Introduce functionalities such as biotin or polyethylene glycol (PEG) groups, enabling further downstream applications like protein purification, detection, or drug delivery [].

- Study protein-protein interactions by attaching different labels to interacting partners and analyzing their co-localization or complex formation [].

Advantages of N-HEMal for Protein Labeling:

- High Specificity: N-HEMal reacts selectively with thiols, minimizing undesired side reactions with other functional groups in proteins [].

- Biocompatibility: N-HEMal exhibits minimal cytotoxicity, making it suitable for use in live cell experiments.

- Rapid Reaction: The reaction between N-HEMal and thiols is fast and efficient, allowing for quick conjugation under mild conditions.

Drug Delivery Applications

N-HEMal holds promise in the field of drug delivery due to its ability to modify therapeutic molecules. By attaching N-HEMal to drugs, researchers can achieve:

- Targeted delivery: N-HEMal can be conjugated to targeting moieties that recognize specific receptors on diseased cells, enabling the delivery of drugs directly to the site of action and reducing side effects.

- Improved pharmacokinetics: N-HEMal conjugation can enhance the solubility and stability of drugs in circulation, thereby prolonging their half-life and improving their therapeutic efficacy.

- Oxidation: The compound can be oxidized to yield corresponding oxo derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to its corresponding alcohol or amine forms, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups using reagents like alkyl halides or acyl chlorides .

Research indicates that 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione possesses significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's ability to selectively react with thiol groups in proteins makes it a valuable tool in bioconjugation chemistry, facilitating protein labeling and modification . Additionally, it shows promise in drug delivery applications due to its capacity to modify therapeutic molecules effectively.

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be achieved through various methods. A common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. This reaction typically proceeds via an intermediate formation that cyclizes to yield the desired pyrrole derivative. The synthesis is often conducted at moderate temperatures and in suitable solvents to enhance reaction efficiency .

This compound has a broad spectrum of applications across different fields:

- Chemical Research: It serves as a building block in synthesizing more complex organic molecules and heterocyclic compounds.

- Biological Studies: Its unique reactivity with thiol groups makes it useful for developing new pharmaceuticals and studying protein interactions.

- Industrial Uses: It finds applications in producing specialty chemicals, polymers, and resins .

Studies focusing on the interactions of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione with biological macromolecules have highlighted its role as a cross-linker in biochemical assays. Its ability to form stable covalent bonds with thiol-containing biomolecules enables researchers to explore protein dynamics and interactions effectively. Such studies are crucial for understanding cellular processes and developing therapeutic strategies targeting specific proteins .

Several compounds share structural similarities with 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Piperazine derivative | Contains a piperazine ring; used in pharmaceuticals. |

| 2-Hydroxyethyl methacrylate | Methacrylate | Used in polymer chemistry; lacks a pyrrole structure. |

| 1-(2-Hydroxyethyl)pyrrolidine | Pyrrolidine | Contains a pyrrolidine ring; different reactivity. |

Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione stands out due to its specific combination of a hydroxyethyl group and a pyrrole ring, which imparts distinct chemical and biological properties not found in the other compounds listed above .

The synthesis of N-(2-hydroxyethyl)maleimide typically proceeds through the reaction between maleic anhydride and ethanolamine (2-hydroxyethylamine). The reaction mechanism follows a two-step process beginning with nucleophilic attack of the amino group on the anhydride, followed by cyclization to form the maleimide ring structure.

One established approach involves converting ethanolamine to an amine salt with a strong acid before reacting with maleic anhydride, which yields the target maleimide with high selectivity. This method addresses challenges with direct reaction pathways that might lead to side products.

The Mitsunobu reaction provides an alternative synthetic route, enabling maleimide introduction via displacement of a hydroxyl group onto an amino alcohol. This approach has proven particularly valuable when synthesizing maleimide-based bifunctional linkers. The reaction proceeds under mild conditions and avoids the need for protecting group strategies in many cases.

Protection strategies are crucial when working with complex substrates. N-(2-hydroxyethyl)maleimide can be protected through Diels-Alder cycloaddition with furans, particularly 2,5-dimethylfuran, forming cycloadducts that maintain stability during various chemical transformations. These protected maleimides can later be deprotected via retro-Diels-Alder reactions under controlled conditions.

| Precursor Selection | Advantages | Limitations |

|---|---|---|

| Ethanolamine + Maleic anhydride | Readily available starting materials | Potential side reactions |

| Amino alcohol + Maleimide (via Mitsunobu) | Selective N-alkylation | Requires anhydrous conditions |

| Protected intermediates | Compatible with sensitive functional groups | Additional deprotection steps |

Catalytic and Enzymatic Approaches to Improve Yield/Purity

Recent advances in catalytic methodologies have enhanced both the yield and purity profiles of maleimide syntheses. Traditional routes often involve multiple steps with moderate yields, necessitating extensive purification procedures.

A noteworthy development is the catalyst-free, three-component coupling reaction for synthesizing functionalized maleimides. This one-pot approach combines azidomaleimides, aldehydes, and secondary amines to yield complex maleimide derivatives with remarkable efficiency. Optimization studies revealed that methanol/ethyl acetate mixtures at moderate temperatures (40-60°C) provided optimal results:

| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeOH/EtOAc | 25 | 18 | 75 |

| 2 | MeOH/ACN | 40 | 18 | 76 |

| 3 | MeOH/DCM | 40 | 18 | 79 |

| 4 | MeOH/EtOAc | 40 | 18 | 88 |

| 5 | MeOH/EtOAc | 40 | 2 | 72 |

| 6 | MeOH/EtOAc | 50 | 1 | 77 |

| 7 | MeOH/EtOAc | 60 | 0.5 | 88 |

This methodology demonstrates remarkable versatility across diverse substrate scopes, delivering complex maleimides in consistently high yields. The absence of metal catalysts eliminates concerns regarding metal contamination in the final products, a critical consideration for biomedical applications.

While enzymatic approaches for maleimide synthesis remain less explored, the potential for biocatalytic routes represents an emerging frontier. Enzymatic catalysis could offer enhanced regio- and stereoselectivity under mild conditions, though specific examples for N-(2-hydroxyethyl)maleimide production are currently limited in the literature.

Site-Specific Functionalization for Enhanced Reactivity

The hydroxyethyl moiety in N-(2-hydroxyethyl)maleimide serves as an excellent handle for further functionalization, enabling diverse structural modifications while preserving the maleimide's reactivity toward thiols.

Oligonucleotide conjugation exemplifies this versatility, where the hydroxyethyl group facilitates attachment to nucleic acid backbones. Researchers have developed phosphoramidite derivatives enabling 5' oligonucleotide derivatization with protected maleimides. This approach maintains the maleimide's integrity during oligonucleotide synthesis and deprotection steps, allowing subsequent conjugation with thiol-containing biomolecules.

The strategic functionalization of the hydroxyethyl group has led to various bifunctional linkers containing multiple sites for drug attachment. These linkers typically incorporate carboxylic acid functionalities for protein conjugation while preserving the maleimide for thiol-directed chemistry, enabling the creation of complex bioconjugates with defined architectures.

Recent innovations have expanded maleimide reactivity beyond thiol conjugation. A copper(II)-mediated approach enables N-terminal protein modification using maleimides and 2-pyridinecarboxaldehyde derivatives. This method proceeds under non-denaturing conditions at pH 6, offering a complementary strategy when cysteine modification is undesirable:

| Modification Strategy | Target | Reaction Conditions | Applications |

|---|---|---|---|

| Thiol-maleimide addition | Cysteine residues | pH 7-7.5, aqueous buffer | Antibody-drug conjugates |

| Cu(II)-mediated N-terminal | N-terminal amino acids | pH 6, 37°C, aqueous buffer | Protein crosslinking |

| Furan protection/deprotection | Protected intermediates | Thermal conditions | Orthogonal conjugations |

Industrial-Scale Production Methodologies

Scaling the synthesis of N-(2-hydroxyethyl)maleimide from laboratory to industrial production requires careful consideration of process efficiency, safety, and economic factors. While specific industrial procedures are often proprietary, general methodologies can be derived from patent literature and scientific publications.

The most established industrial approach involves the dehydration of maleamic acid intermediates using acetic anhydride as a dehydrating agent. This process can be optimized for N-(2-hydroxyethyl)maleimide through careful control of reaction parameters:

| Process Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Reaction temperature | 60-80°C | Higher temperatures accelerate cyclization but increase impurities |

| Molar ratio (anhydride:amine) | 1.05-1.20:1 | Excess anhydride minimizes unreacted amine |

| Dehydrating agent concentration | 1.5-2.0 equivalents | Sufficient for complete cyclization |

| pH control | Acidic conditions (pH 3-5) | Prevents maleimide hydrolysis |

| Post-reaction purification | Recrystallization/chromatography | Removes colored impurities |

Direct ethoxylation methodologies have been developed for synthesizing polyethylene glycol-maleimide conjugates of desired molecular weights. This approach enables the production of well-defined PEGylated maleimides, which are increasingly important in pharmaceutical applications.

Continuous flow chemistry offers significant advantages for industrial maleimide production, including:

- Enhanced heat and mass transfer

- Precise residence time control

- Improved safety profiles for exothermic reactions

- Facile scale-up through parallelization rather than reactor volume increases

- Reduced solvent consumption through optimized mixing

Green Chemistry Alternatives for Sustainable Synthesis

Environmental considerations have driven the development of greener approaches to maleimide synthesis, aligning with the principles of sustainable chemistry.

The catalyst-free, one-pot synthesis of complex maleimide derivatives exemplifies several green chemistry principles:

- Atom economy: High incorporation of starting material atoms into the final product

- Step economy: Multi-component reactions replace multi-step syntheses

- Energy efficiency: Moderate temperatures and short reaction times

- Waste reduction: Elimination of intermediate purification steps

Water-based reaction systems present another environmentally friendly approach. Researchers have developed homogeneous reactions in water/DMSO mixtures followed by dialysis for preparing maleimide-functionalized polymers such as chitosan-maleimide conjugates. These conjugates demonstrate rapid gelation through thiol-maleimide click chemistry without generating harmful byproducts.

Microwave-assisted synthesis represents another green alternative, significantly reducing reaction times and energy consumption. This approach has been successfully applied to various maleimide derivatives, though specific examples for N-(2-hydroxyethyl)maleimide remain to be fully explored.

| Sustainability Aspect | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent system | Chlorinated solvents | Water/alcohol mixtures | Reduced toxicity and VOC emissions |

| Reaction efficiency | Multiple isolated steps | One-pot multicomponent | Lower waste generation |

| Energy input | Conventional heating (hours) | Microwave assistance (minutes) | Reduced energy consumption |

| Purification | Column chromatography | Crystallization/precipitation | Decreased solvent usage |

| Catalyst | Metal catalysts | Catalyst-free conditions | Elimination of heavy metal waste |

The development of recyclable solid supports for maleimide synthesis offers another sustainable approach, enabling catalyst recovery and minimizing waste generation. These methodologies are particularly valuable when considering life-cycle assessment metrics for industrial production.

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione represents a specialized maleimide derivative that demonstrates exceptional reactivity with sulfhydryl groups through Michael addition chemistry [4]. The compound exhibits highly selective reactivity toward cysteine residues in proteins, proceeding at rates approximately 1000 times faster than reactions with amino groups at physiological pH conditions [52]. This selectivity makes it particularly valuable for site-specific protein modifications where precision is critical [5].

The reaction mechanism involves nucleophilic attack by the thiolate anion on the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage [4]. Under optimal conditions of pH 6.5 to 7.5, the reaction demonstrates second-order rate constants ranging from 100 to 1000 M⁻¹s⁻¹, depending on the specific thiol structure and reaction environment [41]. The hydroxyethyl substituent enhances water solubility compared to non-polar maleimide analogs, facilitating reactions in aqueous biological systems .

Research has demonstrated that proteins must be maintained in a reduced state prior to conjugation to prevent disulfide bridge formation that would inactivate cysteine residues [5]. The solid-state labeling methodology has proven particularly effective, achieving coupling efficiencies of 70-90% with specificities exceeding 95% when properly optimized [5]. This approach eliminates the need for time-consuming reduction and desalting steps that can lead to thiol reoxidation [5].

Critical optimization parameters include maintaining appropriate molar ratios of maleimide to protein, typically ranging from 10:1 to 20:1 for initial reactions [19]. Temperature control at room temperature and reaction times of 30 minutes to 2 hours have proven optimal for most protein substrates [55]. The presence of reducing agents such as dithiothreitol must be completely eliminated before conjugation, as these compounds compete for maleimide binding sites [54].

| Parameter | Optimal Range | Efficiency Impact |

|---|---|---|

| pH | 6.5-7.5 | >95% selectivity for thiols [52] |

| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | 70-90% coupling efficiency [5] |

| Reaction Time | 30 min - 2 h | Completion without degradation [55] |

| Temperature | Room temperature | Maintains protein integrity [55] |

Design of Targeted Drug Delivery Systems

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione serves as a crucial component in advanced drug delivery platforms through its incorporation into polymer-drug conjugates and nanoparticle systems [8]. The compound enables the formation of hydrolytically stable conjugates when properly designed, addressing longstanding challenges in therapeutic delivery [6].

Polyethylene glycol-maleimide conjugates incorporating this compound have demonstrated enhanced macrophage-targeted delivery capabilities [8]. Research indicates that maleimide-terminated polyethylene glycol nanoparticles show significantly enhanced adsorption onto red blood cells through reaction with reactive sulfhydryl groups on cell surfaces, leading to efficient uptake by reticuloendothelial macrophages [8]. This mechanism supports targeted drug delivery to specific cell populations [8].

The development of redox-responsive nanogels utilizing thiol-maleimide crosslinking has shown particular promise for controlled drug release [10]. These systems demonstrate the ability to undergo degradation in reducing environments through thiol-disulfide exchange reactions while maintaining structural integrity under normal physiological conditions [10]. Nanogels conjugated with cell-targeting peptides have exhibited preferential cellular internalization in breast cancer cells and enhanced cytotoxicity in glutathione-rich environments [10].

Mucoadhesive polymer systems incorporating maleimide functionality have been developed for transmucosal drug delivery applications [12]. Hydroxyethyl cellulose modified with maleimide groups demonstrates superior mucoadhesive properties through interaction with thiol groups present in cysteine domains of mucin via Michael addition reactions [11] [15]. These modifications result in prolonged residence times of dosage forms on mucosal surfaces [15].

| Delivery System | Mechanism | Therapeutic Advantage |

|---|---|---|

| Polyethylene glycol-maleimide nanoparticles | Red blood cell adsorption | Macrophage targeting [8] |

| Redox-responsive nanogels | Thiol-disulfide exchange | Controlled release in reducing environments [10] |

| Mucoadhesive polymers | Thiol-mucin interaction | Extended mucosal residence time [15] |

Stability studies have revealed that the choice of linker chemistry significantly impacts conjugate longevity [6]. Amide-based maleimide linkages demonstrate superior hydrolytic stability compared to ester-based alternatives, with conjugates maintaining integrity for over one week under physiological conditions [6]. This enhanced stability translates to improved therapeutic efficacy and reduced off-target effects [6].

Development of Fluorescent Probes for Biomolecular Imaging

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione has emerged as a valuable scaffold for developing fluorescent probes through conjugation with various fluorophore systems [17] [18]. The compound's selective reactivity toward thiol groups enables precise labeling of proteins and other biomolecules for imaging applications [21].

Maleimide-functionalized tetraphenylethene derivatives have been developed that exhibit fluorescence turn-on properties upon reacting with unfolded proteins in both in vitro and live cell environments [17]. These probes demonstrate the ability to measure unfolded protein levels through flow cytometry and visualize protein aggregation states using confocal microscopy [17]. The aggregation-induced emission characteristics make these probes particularly suitable for detecting proteostatic stress conditions [17].

Advanced computational and experimental design approaches have led to the development of new fluorescent maleimide derivatives with tailored photophysical properties [18]. Artificial neural networks trained on extensive spectral data enable rapid correlation of maleimide structure with emission characteristics, facilitating the design of probes with specific wavelength requirements [18]. The versatile functionalization possible at three sites on the maleimide scaffold provides excellent control over photochemical properties [18].

Commercial fluorescent maleimide reagents such as Flamma Fluors 648 demonstrate exceptional optical properties with excitation/emission maxima at 648/663 nanometers [16]. These reagents enable sensitive detection of low-abundance biomolecules and show excellent stability for bioimaging applications [16]. The thiol-selective labeling capability allows for specific targeting of cysteine residues without interference from other amino acid residues [16].

| Fluorescent System | Excitation/Emission (nm) | Application |

|---|---|---|

| Tetraphenylethene-maleimide | 341/502 | Unfolded protein detection [17] |

| Flamma Fluors 648 | 648/663 | Low-abundance biomolecule imaging [16] |

| Janelia Fluor 646 | Compatible with dSTORM/STED | Super-resolution microscopy [22] |

Dithiomaleimide systems represent a novel class of highly emissive fluorophores that enable conjugation-induced fluorescent labeling [20]. These compounds demonstrate bright emission properties around 500 nanometers and can be readily incorporated into polymers and peptides [20]. The simultaneous PEGylation and fluorescent labeling capability in single reactions provides significant advantages for protein modification applications [20].

Bioconjugation protocols for fluorescent maleimide dyes typically require molar ratios of 10:1 to 20:1 dye to protein, with reactions proceeding efficiently in degassed buffers at pH 7.0 to 7.5 [19]. The reversible nature of the conjugation necessitates careful pH control and the exclusion of competing thiol compounds [19].

Oligonucleotide Conjugation and Diagnostic Assays

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione enables sophisticated oligonucleotide modification strategies essential for diagnostic and research applications [24]. The compound facilitates the preparation of maleimide-modified oligonucleotides through alternative synthetic pathways that provide enhanced control over final construct architecture [24].

Traditional methods for introducing maleimide functionality into oligonucleotides require reaction of amino-modified DNA with heterobifunctional linkers containing activated esters and maleimides [24]. Alternative approaches using N-methoxycarbonylmaleimide enable direct formation of maleimide functionality on existing amines without additional linker attachment [24]. This methodology allows positioning of the maleimide group in close proximity to the oligonucleotide, providing superior control over the final conjugate structure [24].

The reaction between maleimide-modified oligonucleotides and thiol-labeled proteins proceeds under alkaline conditions with completion in 30 to 60 minutes [24]. Conjugation efficiency demonstrates comparable reactivity to conventional SMCC linker-based approaches while offering improved structural precision [24]. These conjugates find extensive application in protein-oligonucleotide hybrid systems for research and bioanalytical purposes [24].

On-resin synthesis methodologies have been developed to overcome the incompatibility of maleimides with standard oligonucleotide deprotection conditions [27]. Protected maleimide-2,5-dimethylfuran cycloadducts remain stable to ammonium hydroxide treatment at room temperature, allowing incorporation during solid-phase synthesis [27]. Subsequent retro-Diels-Alder reactions at elevated temperatures remove the protecting group to reveal active maleimide functionality [27].

| Synthesis Method | Reaction Time | Efficiency | Advantages |

|---|---|---|---|

| N-methoxycarbonylmaleimide | 30-60 min | Comparable to SMCC | Direct formation, no linker [24] |

| On-resin protected synthesis | 3-4 h deprotection | High yield | Standard synthesis compatibility [27] |

| Post-synthetic modification | Variable | Moderate | Longer spacer options [26] |

Maleimide assay methodologies based on Ellman's reagent provide quantitative determination of maleimide functional group content in modified biopolymers [30]. These assays utilize excess cysteine reaction with maleimide groups followed by DTNB reaction with unreacted cysteine to generate measurable chromophoric products [30]. The difference between initial and unreacted cysteine corresponds to maleimide functional group concentration [30].

Quality control protocols for maleimide-oligonucleotide conjugates require immediate use following deprotection due to limited stability of the reactive groups [27]. Storage as protected cycloadducts maintains functionality over extended periods, with deprotection performed immediately prior to conjugation reactions [25].

Antibody-Drug Conjugate Synthesis Platforms

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione plays a central role in antibody-drug conjugate development through its incorporation into linker systems that connect cytotoxic payloads to targeting antibodies [32] [33]. The compound enables site-specific conjugation to cysteine residues in antibodies, providing controlled drug-to-antibody ratios essential for therapeutic efficacy [33].

Traditional maleimide-based conjugation in antibody-drug conjugates suffers from thiosuccinimide instability under physiological conditions, leading to premature drug release through retro-Michael reactions [33]. The thiosuccinimide linkage demonstrates shedding rates of 50-75% within 7-14 days in plasma, resulting in suboptimal pharmacokinetic and safety profiles [33]. Research has focused on developing maleimide derivatives that undergo rapid hydrolysis after conjugation to form more stable ring-opened products [33].

Maleamic methyl ester-based linkers represent a significant advancement in addressing stability concerns [33]. These systems retain the advantageous reactivity characteristics of traditional maleimides while generating stable ring-opening products identical to the ideal hydrolysis products of conventional thiosuccinimide conjugates [33]. In vivo studies demonstrate that antibody-drug conjugates prepared with maleamic methyl ester linkers achieve complete tumor regression at half the dose required for traditional maleimide conjugates [33].

Self-hydrolyzing maleimide systems incorporate structural features that promote rapid thiosuccinimide hydrolysis following conjugation [36]. Amino groups positioned adjacent to the maleimide ring induce hydrolysis through intramolecular base catalysis, with half-lives of approximately 2.6 hours for light chains and 2.0 hours for heavy chains [36]. This rapid hydrolysis prevents subsequent retro-Michael reactions while maintaining conjugate integrity [36].

| Linker Type | Hydrolysis Half-life | Stability Advantage | Clinical Impact |

|---|---|---|---|

| Traditional maleimide | >1 week | Prone to retro-Michael reactions | 50-75% drug loss [33] |

| Self-hydrolyzing maleimide | 2-3 hours | Rapid stabilization | Improved efficacy [36] |

| Maleamic methyl ester | Immediate stability | No retro-Michael susceptibility | 50% dose reduction possible [33] |

Bis-maleimide systems enable homobifunctional conjugation strategies when both target proteins contain thiol groups [35]. N,N'-o-phenylenedimaleimide represents the most widely used reagent in this category, effectively preventing protein aggregation while maintaining controlled conjugation stoichiometry [35]. These systems prove particularly suitable for conjugating beta-galactosidase with antibody fragments such as Fab or Fab' [35].

Process development for antibody-drug conjugate synthesis has benefited from high-throughput experimentation using nontoxic linker-payload mimics [34]. These tool molecules enable optimization of maleimide-cysteine conjugations while minimizing safety requirements and material costs [34]. Hydrophobic interaction chromatography provides reliable measurement of conjugation efficiency, supporting both batch and continuous flow optimization approaches [34].

Cytotoxicity and Selectivity Optimization in Bioapplications

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione demonstrates complex cytotoxicity profiles that require careful optimization for biomedical applications [40] [42]. Research indicates that maleimide derivatives can exhibit cytotoxic effects through reactive oxygen species generation, necessitating thorough evaluation of therapeutic windows [42].

Structure-activity relationship studies reveal that maleimide substitution patterns significantly influence both efficacy and toxicity profiles [40]. Non-substituted maleimides demonstrate the strongest anti-leishmanial activities compared to methyl-substituted or dichloro-substituted derivatives [40]. Conversely, dichloro-maleimides exhibit the lowest cytotoxicity among tested variants, indicating that strategic substitution can improve selectivity indices [40].

The mechanism of maleimide-induced cytotoxicity involves intracellular reactive oxygen species generation leading to oxidative stress [42]. Cell viability studies demonstrate that catalase treatment partially restores viability in maleimide-treated cells, confirming the role of oxidative damage [42]. The primary cell death mechanism appears to be necrosis rather than apoptosis, based on the absence of caspase activation [42].

Selectivity optimization requires careful consideration of target cell characteristics and therapeutic objectives [43]. Peptide-drug conjugates utilizing maleimide chemistry demonstrate selective cytotoxicity in cells overexpressing specific receptors such as fibroblast growth factor receptor 1 [43]. Optimized conjugates achieve nanomolar potency levels comparable to established antibody-drug conjugates while maintaining selectivity for target cell populations [43].

| Maleimide Type | Cytotoxicity (IC₅₀) | Selectivity Index | Mechanism |

|---|---|---|---|

| Non-substituted | <0.0128 μg/mL | >780 | Reactive oxygen species [40] |

| 3-Methyl substituted | Variable | Moderate | Oxidative stress [40] |

| 3,4-Dichloro substituted | >10 μg/mL | Highest | Reduced ROS generation [40] |

Biocompatibility assessment in hydrogel systems demonstrates that maleimide-crosslinked networks support high cell viability when properly formulated [44]. Human mesenchymal stem cells maintain greater than 88% viability in maleimide-crosslinked hydrogels, with minimal impact from the presence of cell adhesion motifs [44]. These findings support the use of maleimide chemistry in tissue engineering applications where long-term cell survival is critical [44].

The development of site-specific cytotoxic protein conjugates requires optimization of both conjugation efficiency and payload activity [39]. Maleimide-thiol chemistry enables precise attachment of cytotoxic drugs to targeting proteins while preserving both antibody binding affinity and drug potency [39]. Successful conjugates utilize receptor-mediated endocytosis for cellular uptake and lysosomal proteolysis for drug release [39].

Reversible Addition-Fragmentation Chain Transfer and Macromolecular Design via Interchange of Xanthates Polymerization for Functional Copolymers

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione serves as a versatile monomer in Reversible Addition-Fragmentation Chain Transfer polymerization systems, offering precise control over molecular weight and architecture in functional copolymer synthesis [1] [2]. The compound's unique dual functionality, combining the reactive maleimide core with the polar hydroxyethyl substituent, enables the formation of well-defined copolymers with narrow polydispersities ranging from 1.2 to 1.5 [1] [2].

The polymerization mechanism proceeds through the established Reversible Addition-Fragmentation Chain Transfer pathway, where the thiocarbonylthio group serves as the chain transfer agent, facilitating controlled radical polymerization [2] [3]. Under optimized conditions utilizing dimethyl sulfoxide as solvent at temperatures between 70-80°C, conversion rates of 75-95% can be achieved within 18-24 hours [1] [4]. The living character of the polymerization is evidenced by the linear relationship between molecular weight and conversion, with living character indices exceeding 0.9 [1] [2].

Macromolecular Design via Interchange of Xanthates represents an alternative controlled radical polymerization technique that complements Reversible Addition-Fragmentation Chain Transfer methodologies [5]. The incorporation of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione into Macromolecular Design via Interchange of Xanthates systems provides enhanced control over chain end functionality while maintaining the beneficial properties of the hydroxyethyl group [5]. This approach enables the synthesis of functional copolymers with precisely controlled architectures, including block, graft, and star configurations.

The hydroxyethyl substituent significantly influences the polymerization kinetics by enhancing solubility in polar aprotic solvents and facilitating intermolecular interactions . These interactions contribute to the formation of more ordered polymer structures with improved thermal stability and mechanical properties. The activation energy for polymerization decreases from 60-80 kilojoules per mole in conventional systems to 45-65 kilojoules per mole in Reversible Addition-Fragmentation Chain Transfer systems, indicating enhanced reactivity and control [1] [2].

| Parameter | Reversible Addition-Fragmentation Chain Transfer System | Conventional System |

|---|---|---|

| Polydispersity | 1.2-1.5 | 2.0-3.0 |

| Conversion Rate (%/hour) | 15-25 | 10-20 |

| Living Character Index | >0.9 | <0.5 |

| Molecular Weight Control | Linear with conversion | Exponential |

| Chain End Functionality | >95% | <50% |

Ring-Opening Polymerization of Lactones and Epoxides

The application of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione in ring-opening polymerization of lactones and epoxides represents a significant advancement in the synthesis of biodegradable and biocompatible polymers [8] [9] [10]. The compound functions as both an initiator and a comonomer, with the hydroxyethyl group providing nucleophilic sites for ring-opening reactions while the maleimide core offers additional functionalization opportunities [8] [9].

In lactone polymerization systems, the hydroxyl group of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione acts as a nucleophilic initiator, attacking the carbonyl carbon of lactones such as epsilon-caprolactone, delta-valerolactone, and lactide [8] [9] [10]. The polymerization proceeds through a coordination-insertion mechanism when metal catalysts are employed, or through an anionic mechanism under basic conditions [9] [10]. The resulting polymers exhibit controlled molecular weights with narrow polydispersities, typical of living polymerization systems.

Thermodynamic considerations play a crucial role in determining the feasibility of ring-opening polymerization reactions [11]. The ring strain energy of the lactone or epoxide substrate must exceed the polymerization ceiling temperature to ensure thermodynamically favorable polymerization. For epsilon-caprolactone, the ring strain energy of approximately 9.5 kilojoules per mole provides sufficient driving force for polymerization at temperatures up to 200°C [11].

The ionic organocatalyst systems developed for room-temperature controlled ring-opening polymerization show particular promise when combined with 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione initiators [10]. These systems, based on tetra-n-butyl ammonium hydroxide and urea derivatives, provide both high polymerization efficiency and selectivity for monomer enchainment over macromolecular transesterification [10]. The catalyst performance can be readily optimized through variation of the urea precursor, catalyst composition, and reaction conditions.

| Monomer | Ring Strain Energy (kJ/mol) | Polymerization Temperature (°C) | Conversion (%) | Molecular Weight (Da) |

|---|---|---|---|---|

| ε-Caprolactone | 9.5 | 25-120 | 85-95 | 10,000-50,000 |

| δ-Valerolactone | 8.2 | 60-140 | 80-90 | 8,000-40,000 |

| Lactide | 23.0 | 120-180 | 90-98 | 15,000-80,000 |

| Ethylene Oxide | 106.0 | 50-150 | 95-99 | 5,000-30,000 |

Hydrogel Formation and Self-Healing Material Design

The incorporation of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione into hydrogel networks represents a paradigm shift in self-healing material design, leveraging both the hydrogen bonding capacity of the hydroxyethyl group and the dynamic covalent chemistry of the maleimide core [12] [13] [14]. These materials demonstrate exceptional self-healing efficiency, with recovery rates ranging from 80-95% under mild thermal conditions [14] [15].

The hydrogel formation mechanism involves multiple crosslinking pathways, including hydrogen bonding networks formed by the hydroxyethyl groups and covalent crosslinks established through Michael addition reactions at the maleimide sites [12] [13] [14]. The resulting interpenetrating network structure provides both mechanical integrity and dynamic responsiveness, enabling rapid self-healing while maintaining structural stability [13] [14].

Self-healing mechanisms in these materials operate through multiple scales, from molecular chain mobility to macroscopic damage repair [14] [15]. At the molecular level, hydrogen bonds between hydroxyethyl groups provide reversible crosslinks that can break and reform under stress, dissipating energy and preventing crack propagation [14] [15]. At the macroscopic level, the thermally activated chain mobility enables damaged surfaces to flow together and re-establish crosslinks [14] [15].

The optimization of self-healing performance requires careful control of crosslink density and network architecture [13] [14]. Too high crosslink densities result in brittle materials with limited healing capacity, while too low densities compromise mechanical strength [13] [14]. The optimal balance is achieved through controlled polymerization conditions and precise stoichiometry of crosslinking agents [13] [14].

Multifunctional hydrogels incorporating 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione demonstrate enhanced mechanical properties compared to conventional hydrogels [12] [13]. The storage modulus values range from 10⁴ to 10⁶ Pascal, with the higher values achieved through increased crosslink density and optimized network architecture [13]. The materials exhibit excellent elasticity, with recovery times as short as 10 minutes at elevated temperatures [13] [14].

| Property | Optimized Hydrogel | Conventional Hydrogel |

|---|---|---|

| Storage Modulus (Pa) | 10⁵-10⁶ | 10³-10⁴ |

| Self-healing Efficiency (%) | 80-95 | 30-60 |

| Recovery Time (minutes) | 10-60 | 120-480 |

| Tensile Strength (MPa) | 5-15 | 0.5-3 |

| Swelling Ratio | 2-8 | 10-50 |

Thermoresponsive Polymer Architectures

The development of thermoresponsive polymer architectures incorporating 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione represents a significant advancement in smart material design [4] [16] [17]. These systems exhibit precisely controlled phase transitions in response to temperature changes, with lower critical solution temperature and upper critical solution temperature behavior dependent on the polymer architecture and composition [4] [16].

The thermoresponsive behavior originates from the temperature-dependent balance between hydrogen bonding interactions and hydrophobic effects [4] [16]. At low temperatures, the hydroxyethyl groups form extensive hydrogen bonding networks with water molecules, maintaining polymer solubility [4] [16]. As temperature increases, these hydrogen bonds weaken, leading to polymer chain collapse and phase separation [4] [16].

Block copolymer architectures demonstrate particularly interesting thermoresponsive behavior, with the hydrophilic-lipophilic balance playing a crucial role in determining the cloud point temperature [4]. The relative length of the hydrophilic and hydrophobic blocks influences both the phase separation mechanism and the reversibility of the transition [4]. Longer hydrophilic blocks tend to form gels upon heating, while shorter blocks promote micelle formation [4].

The synthesis of thermoresponsive oligomers via Reversible Addition-Fragmentation Chain Transfer polymerization of poly(ethylene glycol) methyl ether methacrylate, followed by chain extension with butyl methacrylate, provides a versatile platform for property tuning [4]. The resulting nanoparticles exhibit controlled size distributions and predictable thermoresponsive behavior [4].

Reversible regulation of thermoresponsive behavior can be achieved through incorporation of dynamic covalent bonds [18]. These systems allow for on-demand property modification through external stimuli, expanding the potential applications in drug delivery, sensors, and actuators [18] [16].

| Architecture | Lower Critical Solution Temperature (°C) | Phase Behavior | Reversibility |

|---|---|---|---|

| Linear Homopolymer | 35-45 | Sharp transition | Excellent |

| Block Copolymer | 25-55 | Broad transition | Good |

| Graft Copolymer | 40-60 | Gradual transition | Moderate |

| Star Polymer | 30-50 | Complex transition | Excellent |

Bio-Based Polyurethane-Imide Hybrid Materials

The integration of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione into bio-based polyurethane-imide hybrid materials represents a sustainable approach to high-performance polymer synthesis [19] [20]. These materials combine the flexibility and processability of polyurethanes with the thermal stability and chemical resistance of polyimides, creating versatile materials for aerospace and automotive applications [19] [20].

The synthesis of polyurethane-imide hybrids involves the reaction of the hydroxyethyl groups with isocyanate-terminated prepolymers, followed by imidization reactions involving the maleimide core [19] [20]. This dual-reaction approach enables the formation of complex network structures with tailored properties [19] [20]. The resulting materials exhibit glass transition temperatures ranging from 50-150°C, depending on the crosslink density and composition [19] [20].

Bio-based feedstocks provide sustainable alternatives to petroleum-derived monomers, reducing the environmental impact of polymer production [19] [20]. The incorporation of renewable resources, such as plant oils and natural polymers, maintains the performance characteristics while improving biodegradability [19] [20]. Life cycle assessments demonstrate significant reductions in carbon footprint compared to conventional polyurethane-imide systems [19] [20].

The mechanical properties of these hybrid materials are exceptional, with tensile strengths reaching 50-100 megapascals and elongations at break of 200-500% [19] [20]. The imide linkages provide thermal stability up to 350°C, while the urethane segments contribute flexibility and impact resistance [19] [20]. The combination of these properties makes these materials suitable for demanding applications in aerospace, automotive, and electronic industries [19] [20].

Copolymer compositions containing both imide and imidazopyrrolone groups demonstrate markedly improved resistance to strong acids and bases compared to conventional polyimides [19] [20]. This improvement is achieved with as little as 10% imidazopyrrolone content, with further improvements observed up to 75% substitution [19] [20]. The enhanced chemical stability is accomplished without significant loss of thermal stability or mechanical properties [19] [20].

| Property | Polyurethane-Imide Hybrid | Conventional Polyurethane | Conventional Polyimide |

|---|---|---|---|

| Tensile Strength (MPa) | 50-100 | 20-50 | 80-150 |

| Elongation at Break (%) | 200-500 | 300-800 | 5-50 |

| Glass Transition Temperature (°C) | 50-150 | -50-50 | 200-400 |

| Thermal Stability (°C) | 300-350 | 200-250 | 400-500 |

| Chemical Resistance | Excellent | Moderate | Excellent |

Crosslinking Strategies for Enhanced Mechanical Properties

The implementation of crosslinking strategies incorporating 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione significantly enhances the mechanical properties of polymer networks through multiple mechanisms [13] [21] [22]. The dual functionality of the compound enables both covalent crosslinking through maleimide groups and physical crosslinking through hydrogen bonding interactions [13] [21].

Orthogonally functionalized crosslinkers demonstrate superior performance in mechanical property enhancement [13]. The crosslinker topology plays a crucial role in determining the final mechanical properties, with longer spacer units providing increased flexibility and higher stress at break values [13] [21]. The incorporation of methyl substituents in the rigid core further enhances the stress at break, with values reaching 8 megapascals for optimized formulations [21].

Covalent crosslinking mechanisms involve multiple reaction pathways, including Michael addition reactions between maleimide groups and nucleophilic species, and Diels-Alder reactions with diene-containing compounds [13] [21] [22]. The crosslinking density can be precisely controlled through reaction stoichiometry and processing conditions, enabling tailored mechanical properties for specific applications [13] [21].

The role of crosslinker molecular structure on mechanical properties is particularly evident in liquid crystalline networks [21]. The crosslinker modification at the molecular level influences the phase behavior and mechanical anisotropy of the resulting materials [21]. Longer spacer units in crosslinkers lead to twofold increases in stress at break compared to shorter alternatives [21].

Dynamic crosslinking strategies incorporate reversible bonds that can break and reform under stress, providing self-healing capabilities while maintaining mechanical integrity [13] [22]. These systems demonstrate exceptional toughness values, with some formulations achieving 105.2 megajoules per cubic meter [23]. The combination of covalent and dynamic crosslinks creates hierarchical network structures with enhanced damage tolerance [13] [22].

| Crosslinking Strategy | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MJ/m³) | Self-healing Efficiency (%) |

|---|---|---|---|---|

| Covalent Only | 15-30 | 100-200 | 20-40 | 0 |

| Physical Only | 5-15 | 300-600 | 30-60 | 50-70 |

| Dual Crosslinking | 20-40 | 200-400 | 60-100 | 80-95 |

| Dynamic Crosslinking | 10-25 | 400-800 | 80-150 | 85-98 |

The optimization of crosslinking strategies requires careful consideration of the relationship between crosslink density, network architecture, and mechanical performance [13] [21] [22]. Higher crosslink densities generally increase modulus and strength but decrease elongation and toughness [13] [21]. The optimal balance is achieved through controlled polymerization conditions and precise stoichiometry of crosslinking agents [13] [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant